

Independent Verification of Nitroxoline's Impact on Gene Expression: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **nitroxoline**'s performance in modulating gene expression across different biological systems, supported by experimental data from independent studies. The information is intended to aid researchers in evaluating and potentially replicating findings related to **nitroxoline**'s therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on **nitroxoline**'s effect on cell viability and gene expression.

Table 1: Nitroxoline IC50 Values in Human Cancer Cell Lines (48h Treatment)



Cell Line	Cancer Type	IC50 (μM)	Reference
T24	Urothelial Bladder Cancer	7.85	[1]
T24/DOX (Doxorubicin- resistant)	Urothelial Bladder Cancer	10.69	[1]
T24/CIS (Cisplatin-resistant)	Urothelial Bladder Cancer	11.20	[1]
PC-3	Prostate Cancer	5.5	[2]
DU-145	Prostate Cancer	7.4	[2]
LNCaP	Prostate Cancer	5.0	[2]

Table 2: Summary of **Nitroxoline**'s Impact on Gene Expression in Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms

Parameter	Finding	Reference
Treatment Conditions	9.38 μM Nitroxoline for 2 hours	[3]
Total Differentially Expressed Genes	452 (out of 2594 annotated genes)	[3]
Up-regulated Genes	153	[3]
Down-regulated Genes	299	[3]

Table 3: RT-qPCR Validation of Differentially Expressed Genes in MRSA Biofilms Treated with **Nitroxoline**



Gene/Gene Cluster	Function	Fold Change (2h treatment)	Reference
sbnE	Siderophore Biosynthesis	~15-fold increase	[3]
isdG	Heme Oxygenase	~12-fold increase	[3]
opp-1C	Oligopeptide Transport	35.0 ± 10.0-fold increase	[3]
opp-1D	Oligopeptide Transport	10.2 ± 0.8-fold increase	[3]

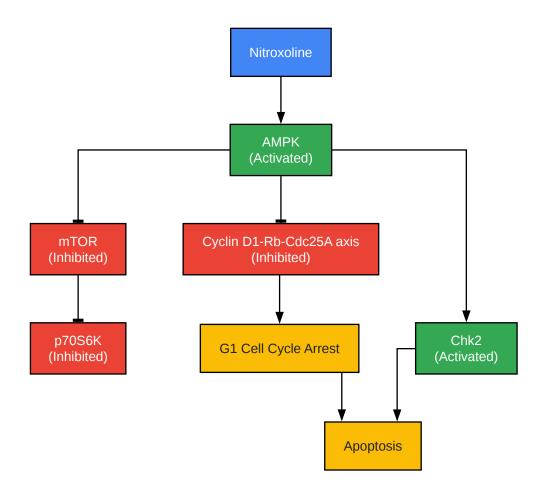
Signaling Pathways and Mechanisms of Action

Nitroxoline has been shown to modulate distinct signaling pathways in mammalian cancer cells and bacteria.

AMPK/mTOR Pathway in Prostate Cancer

Nitroxoline induces G1 cell cycle arrest and apoptosis in prostate cancer cells by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[2][4] This leads to downstream effects on the cyclin D1-Rb-Cdc25A axis.[2][5] Additionally, **nitroxoline** induces AMPK-dependent activation of Chk2, which contributes to its pro-apoptotic effects.[2][5]





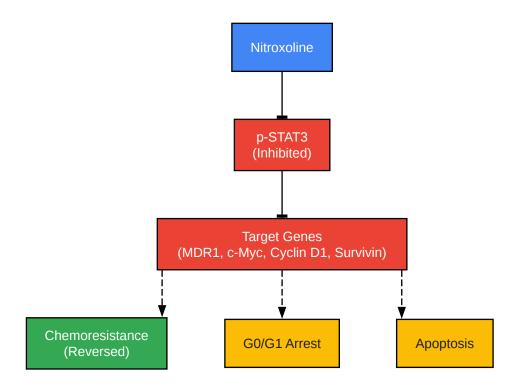
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Caption: Nitroxoline's activation of AMPK and inhibition of mTOR in prostate cancer cells.

STAT3 Pathway in Drug-Resistant Bladder Cancer

In drug-resistant urothelial bladder cancer, **nitroxoline** acts as a STAT3 inhibitor.[1][6][7] It downregulates the phosphorylation of STAT3, which in turn suppresses the expression of downstream target genes responsible for chemoresistance (e.g., MDR1 encoding P-glycoprotein), cell cycle progression (e.g., c-Myc, Cyclin D1), and survival (e.g., Survivin, Mcl-1, Bcl-xL).[1][6]





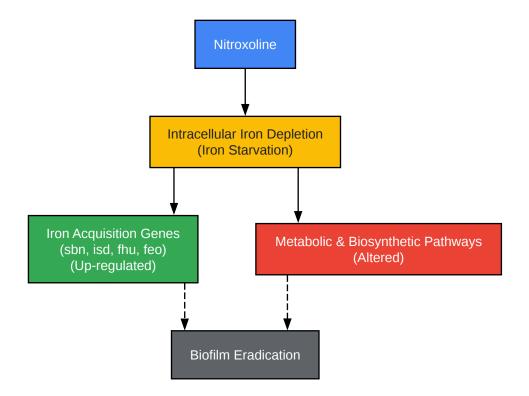
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Caption: Nitroxoline's inhibition of the STAT3 signaling pathway in bladder cancer cells.

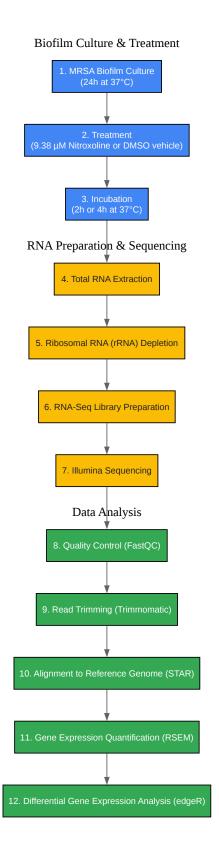
Iron Starvation Response in Bacteria

In bacteria such as MRSA, **nitroxoline**'s primary mode of action is the induction of iron starvation.[3] This is evidenced by the rapid up-regulation of multiple gene clusters involved in iron acquisition, including those for siderophore biosynthesis and transport.[3]









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